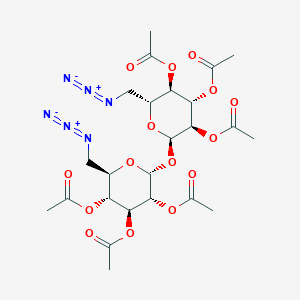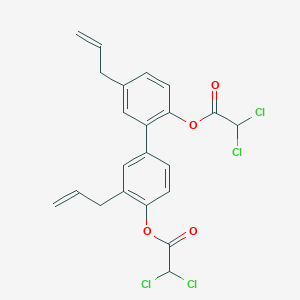
1,1'-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of azido groups attached to a glucopyranose ring, which is further modified by acetylation. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose ring are protected using acetylation to form triacetate derivatives.
Introduction of Azido Groups: The protected sugar is then subjected to azidation reactions, where azido groups are introduced at specific positions on the glucopyranose ring.
Formation of the Oxybis Linkage: The final step involves the formation of the oxybis linkage, connecting two glucopyranose units through an oxygen bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced amine derivatives, and oxidized sugar derivatives.
科学的研究の応用
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical applications, including labeling and detection of biomolecules.
類似化合物との比較
Similar Compounds
1,1’-Oxybis(6-amino-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Similar structure but with amino groups instead of azido groups.
1,1’-Oxybis(6-chloro-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Contains chloro groups instead of azido groups.
1,1’-Oxybis(6-hydroxy-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Hydroxyl groups replace the azido groups.
Uniqueness
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) is unique due to the presence of azido groups, which confer distinct reactivity and versatility in chemical synthesis and biochemical applications. The azido groups enable the compound to participate in click chemistry, making it valuable for various research and industrial purposes.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(azidomethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(azidomethyl)oxan-2-yl]oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O15/c1-9(31)37-17-15(7-27-29-25)43-23(21(41-13(5)35)19(17)39-11(3)33)45-24-22(42-14(6)36)20(40-12(4)34)18(38-10(2)32)16(44-24)8-28-30-26/h15-24H,7-8H2,1-6H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOXHUUFWNGYEN-FXPCSOOLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)CN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B8198341.png)

![1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid](/img/structure/B8198347.png)




![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B8198386.png)


